N-Acetylbenzidine

N-Acetyltransferase Enzyme Kinetics Metabolic Profiling

Generic benzidine or diacetylated analogs cannot substitute for N-Acetylbenzidine in pathway-specific carcinogenesis studies. This mono-acetylated metabolite is the requisite substrate for discriminating human NAT1 activity (10-fold NAT1/NAT2 clearance ratio vs. benzidine) and the direct synthetic precursor for the dGp-ABZ DNA adduct standard. - Enables NAT1-selective assay design in tissue homogenates where NAT2 confounds benzidine-based readouts. - Essential reference standard for LC-MS/MS biomonitoring of occupational benzidine exposure via urinary ABZ quantification. - Direct precursor for high-yield dGp-ABZ adduct synthesis (HOCl-mediated) for 32P-postlabeling and DNA adductomics.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 3366-61-8
Cat. No. B1203936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylbenzidine
CAS3366-61-8
SynonymsN-acetylbenzidine
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)N
InChIInChI=1S/C14H14N2O/c1-10(17)16-14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,15H2,1H3,(H,16,17)
InChIKeyDZQXBXZZSKPMDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylbenzidine (CAS 3366-61-8): Role as a Key Benzidine Metabolite and Biochemical Probe


N-Acetylbenzidine (ABZ, CAS 3366-61-8) is the mono-acetylated metabolite of the human bladder carcinogen benzidine, functioning as a critical intermediate in its metabolic activation pathway [1]. This compound belongs to the class of N-acetylated aromatic amines and serves as an essential reference standard and biochemical probe for investigating the mechanisms of arylamine-induced carcinogenesis, specifically the roles of N-acetylation and subsequent N-oxidation in forming DNA-reactive species [2].

Why Benzidine Analogs Are Not Interchangeable with N-Acetylbenzidine


Procurement of a generic benzidine derivative or alternative aromatic amine cannot replace N-Acetylbenzidine due to its unique and non-linear role in metabolic activation. While benzidine itself is a carcinogen, its initial acetylation to ABZ is often a requisite step for bioactivation in specific enzyme systems, such as prostaglandin H synthase (PHS), and this activity is not replicated by the parent diamine or the diacetylated metabolite [1]. Furthermore, the specific DNA adduct formed from ABZ activation—N'-(3'-monophospho-deoxyguanosin-8-yl)-N-acetylbenzidine—is structurally and mechanistically distinct from adducts derived from other N-oxidized metabolites, making ABZ an indispensable, pathway-specific tool [2].

Quantitative Comparative Evidence for N-Acetylbenzidine vs. Benzidine Analogs


Differential N-Acetylation Kinetics: N-Acetylbenzidine as a Preferred NAT1 Substrate

N-Acetylbenzidine (ABZ) demonstrates a marked preference for N-acetyltransferase 1 (NAT1) over NAT2, contrasting with the parent compound benzidine (BZ). The NAT1/NAT2 clearance ratio for ABZ is 535, which is ~10-fold higher than the ratio of 54 observed for BZ, establishing ABZ as a more selective probe for NAT1 activity [1]. Additionally, the Km values for ABZ with both NAT1 and NAT2 are significantly higher than for BZ, indicating that at low substrate concentrations, the metabolism of BZ is kinetically favored, while ABZ metabolism becomes more prominent at higher concentrations [1].

N-Acetyltransferase Enzyme Kinetics Metabolic Profiling

PHS-Mediated Metabolic Turnover: N-Acetylbenzidine's Intermediate Rate

In a comparative study of metabolic turnover by prostaglandin H synthase (PHS), N-Acetylbenzidine (ABZ) exhibited an intermediate rate of metabolism. It was turned over more slowly than the parent diamine benzidine (BZ) but significantly faster than the diacetylated metabolite N,N'-diacetylbenzidine (DABZ), which showed almost no PHS-associated metabolism [1]. This quantifies ABZ as a distinct metabolic entity in the PHS activation pathway, not simply a less active derivative.

Prostaglandin H Synthase Metabolic Activation Urothelial Carcinogenesis

DNA Adduct Formation in Urothelial Cells: Exclusive Product Profile of N-Acetylbenzidine

When incubated with porcine urinary bladder epithelial cells (PUBEC), a model for the human urothelium, N-Acetylbenzidine (ABZ) and benzidine (BZ) produced markedly different DNA adduct profiles. ABZ formed a total of five distinct adducts, with the major one identified as N'-(3'-monophospho-deoxyguanosin-8-yl)-N-acetylbenzidine. In stark contrast, incubation with BZ under the same conditions yielded no detectable DNA adducts [1]. This demonstrates that in this target tissue model, ABZ is the direct-acting proximate genotoxic species, not BZ.

DNA Adductomics Urothelial Toxicology Carcinogen Activation

In Vivo DNA Binding: High Adduct Yield from N-Acetylbenzidine vs. Diacetylbenzidine

The efficiency of forming covalent DNA adducts in vivo differs dramatically among benzidine metabolites. Following intraperitoneal injection into rats, both benzidine and N-Acetylbenzidine (ABZ) resulted in high levels of a single, identical hepatic DNA adduct. In contrast, injection of an equimolar amount of N,N'-[ring-14C]diacetylbenzidine resulted in no detectable DNA binding (less than 0.3 adducts per mg DNA) [1]. This quantifies ABZ as a potent in vivo genotoxin, while the diacetylated form is essentially inactive.

In Vivo Carcinogenesis DNA Binding Hepatocarcinogenesis

Human-Specific N-Glucuronidation: A Key Detoxification and Transport Mechanism

N-Acetylbenzidine (ABZ) undergoes significant N'-glucuronidation, a key Phase II metabolic pathway with pronounced species differences. In human liver slices, ABZ was converted to its N'-glucuronide, representing 8-26% of total radioactivity recovered. In contrast, this activity was undetectable in dog liver slices [1]. The resulting conjugate, N-acetylbenzidine-N'-glucuronide, is acid-labile with a half-life (t1/2) of only 4 minutes at pH 5.3, a property that facilitates its transport to and hydrolysis within the acidic environment of the bladder lumen [1].

Phase II Metabolism N-Glucuronidation Species Differences

Primary Research and Industrial Applications of N-Acetylbenzidine (CAS 3366-61-8)


As a Definitive Substrate for NAT1-Selective Activity Assays

Based on its ~10-fold higher NAT1/NAT2 clearance ratio compared to benzidine [1], N-Acetylbenzidine is the optimal substrate for designing biochemical assays that specifically measure human N-acetyltransferase 1 (NAT1) activity. Its use allows for the clear discrimination of NAT1 contributions in complex biological matrices, such as tissue homogenates or cell lysates, where NAT2 activity may confound results obtained with benzidine.

As a Critical Analytical Reference Standard for Biomonitoring Exposures

N-Acetylbenzidine is a major urinary metabolite in humans exposed to benzidine [1]. Its procurement as a high-purity analytical standard is essential for developing and validating quantitative LC-MS/MS or GC-MS methods aimed at biomonitoring occupational or environmental exposure to benzidine-based dyes. Its use ensures accurate quantification of this key exposure biomarker, as its unique chromatographic and mass spectrometric properties distinguish it from the parent diamine and other metabolites.

As a Proximate Carcinogen for Generating a Pathway-Specific DNA Adduct

N-Acetylbenzidine is the direct precursor for the facile, high-yield synthesis of the specific DNA adduct N'-(3'-monophospho-deoxyguanosin-8-yl)-N-acetylbenzidine (dGp-ABZ) via reaction with hypochlorous acid (HOCl) [1]. This adduct is the principal lesion identified in target tissues and is not formed from benzidine in urothelial cell models . Therefore, ABZ is an indispensable reagent for laboratories synthesizing this adduct standard for use in 32P-postlabeling assays or as an authentic standard in mass spectrometry-based DNA adductomics.

As a Substrate for Investigating Human-Specific N-Glucuronidation

Given that human liver efficiently converts N-Acetylbenzidine to its acid-labile N'-glucuronide (8-26% conversion), a reaction that is negligible in dog liver [1], this compound is a required tool for studies on human hepatic detoxification pathways. Its use in in vitro metabolism assays with human liver microsomes or hepatocytes is essential for accurately modeling the pharmacokinetics and bladder-specific delivery of carcinogenic aromatic amines.

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